molecular formula C24H18ClF2N3O4 B10942342 5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}furan-2-carboxamide

Cat. No.: B10942342
M. Wt: 485.9 g/mol
InChI Key: LUJFZPYJBWLQNG-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenoxy group, a difluoromethoxy-substituted phenyl group, and a pyrimidinyl-furamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-2-furamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorinated phenoxy intermediate: This can be achieved by reacting 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of a suitable phenyl precursor with a difluoromethoxy reagent, often under catalytic conditions.

    Coupling of intermediates: The chlorinated phenoxy intermediate is then coupled with the difluoromethoxy-substituted phenyl intermediate using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)phenol
  • 4-(4-Chloro-3-methylphenoxy)benzaldehyde
  • 4-(4-Chloro-3-methylphenoxy)benzoic acid
  • 4-(4-Chloro-3-methylphenoxy)benzonitrile

Uniqueness

5-[(4-Chloro-3-methylphenoxy)methyl]-N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-2-furamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its difluoromethoxy and pyrimidinyl-furamide moieties provide distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C24H18ClF2N3O4

Molecular Weight

485.9 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H18ClF2N3O4/c1-14-12-17(6-8-19(14)25)32-13-18-7-9-21(33-18)22(31)30-24-28-11-10-20(29-24)15-2-4-16(5-3-15)34-23(26)27/h2-12,23H,13H2,1H3,(H,28,29,30,31)

InChI Key

LUJFZPYJBWLQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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